Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

Chemical Identity and Classification within Thiazole Derivatives

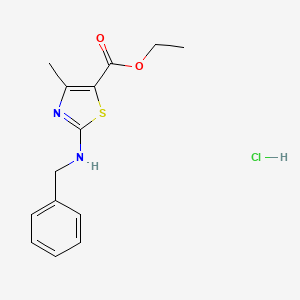

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 1171993-55-7) is a synthetic thiazole derivative with the molecular formula $$ \text{C}{14}\text{H}{17}\text{ClN}2\text{O}2\text{S} $$ and a molecular weight of 312.82 g/mol. The compound features a 1,3-thiazole core substituted at the 2-position with a benzylamino group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate moiety, forming a hydrochloride salt. Its SMILES notation, $$ \text{O=C(C1=C(C)N=C(NCC2=CC=CC=C2)S1)OCC.[H]Cl} $$, highlights the connectivity of the benzylamine side chain and the ethyl ester group.

Thiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms, known for their aromaticity and diverse pharmacological applications. This compound belongs to the 2-aminothiazole subclass, characterized by an amino group at the 2-position, which enhances hydrogen-bonding capabilities and molecular recognition in biological systems. Compared to simpler thiazoles like ethyl 5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylate (CAS No. 15087-95-3), the hydrochloride salt improves solubility and stability, making it more suitable for synthetic and pharmacological studies.

Table 1: Comparative Analysis of Key Thiazole Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | 1171993-55-7 | $$ \text{C}{14}\text{H}{17}\text{ClN}2\text{O}2\text{S} $$ | 312.82 | Benzylamino, methyl, ethyl carboxylate |

| Ethyl 5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylate | 15087-95-3 | $$ \text{C}{14}\text{H}{16}\text{N}2\text{O}2\text{S} $$ | 276.35 | Benzylamino, methyl, ethyl carboxylate |

| Ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate | 1242267-87-3 | $$ \text{C}{19}\text{H}{18}\text{N}2\text{O}2\text{S} $$ | 338.43 | Diphenylamino, methyl, ethyl carboxylate |

Historical Context of Benzylamino-Thiazole Compound Development

The synthesis of 2-aminothiazole derivatives dates to the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride emerged from advancements in modifying thiazole cores for medicinal chemistry. A pivotal method, described in CN103664819A, involves the cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol, followed by benzylation and hydrochloride salt formation. This approach reduced reaction times to 5–5.5 hours at 60–70°C, achieving yields exceeding 98%.

The integration of benzylamino groups into thiazole scaffolds gained traction due to their role in enhancing binding affinity to biological targets. For instance, 2-(3-benzamidopropanamido)thiazole-5-carboxylates were optimized as HSET (KIFC1) inhibitors for cancer therapy, demonstrating the strategic value of benzylamino substitutions in drug design. Similarly, structural analogs like ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 161797-99-5) were developed to explore antioxidant and anti-inflammatory activities.

Table 2: Evolution of Synthetic Methods for Benzylamino-Thiazoles

Significance in Thiazole Chemistry Research

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride exemplifies the versatility of thiazole derivatives in drug discovery. The benzylamino group provides a modular site for functionalization, enabling the development of compounds with tailored pharmacokinetic properties. For example, replacing the benzyl group with diphenylamino (as in CAS No. 1242267-87-3) alters electronic properties, enhancing interactions with hydrophobic enzyme pockets.

In anticancer research, analogous compounds inhibit HSET, a kinesin critical for centrosome clustering in cancer cells, with IC$$_{50}$$ values reaching nanomolar ranges. The ethyl carboxylate moiety improves aqueous solubility, a common challenge in thiazole-based drug candidates. Furthermore, the hydrochloride salt form increases bioavailability, making it a preferred intermediate in preclinical studies.

The compound’s structural features align with trends in developing multitarget ligands. For instance, benzamide-linked 2-aminothiazoles exhibit dual COX-2/15-LOX inhibition, highlighting the potential for derivatives of this scaffold in treating inflammatory diseases. Ongoing research explores hybrid molecules combining thiazole cores with oxadiazole or pyrazole rings to amplify antimicrobial and antiviral activities.

Properties

IUPAC Name |

ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11;/h4-8H,3,9H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLNBZCWXZISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655346 | |

| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15087-95-3 | |

| Record name | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction. Benzylamine reacts with the thiazole intermediate under mild conditions, often in the presence of a solvent like ethanol or methanol.

Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the thiazole ring or the ester group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Thiazolidine derivatives or alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, have demonstrated promising antimicrobial properties.

Case Studies:

- A study indicated that thiazole derivatives showed effective antibacterial activity against multiple strains of bacteria, including resistant strains like MRSA and E. coli. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some compounds in the series, suggesting potent activity against bacterial infections .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 6.25 | MRSA |

| Compound B | 12.50 | E. coli |

| Compound C | 25.00 | Pseudomonas aeruginosa |

Antitumor Activity

The compound has also been investigated for its antitumor effects, particularly against aggressive cancer cell lines.

Case Studies:

- In vitro studies on the MDA-MB-231 triple-negative breast cancer cell line revealed that ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride significantly reduced cell viability by over 55% at a concentration of 10 µM after three days of treatment .

- Furthermore, xenograft models demonstrated a reduction in tumor growth by approximately 47% after four weeks of treatment with the compound .

| Treatment Group | Tumor Growth Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Control | N/A | N/A |

| Ethyl Thiazole | 47 | 20 |

Anticonvulsant Activity

Research has shown that thiazole derivatives exhibit anticonvulsant properties.

Case Studies:

- A series of synthesized thiazole compounds were evaluated for their anticonvulsant activity using various models, including the maximal electroshock seizure test and the pentylenetetrazol-induced seizure test. One derivative demonstrated a median effective dose (ED50) comparable to standard anticonvulsants like sodium valproate .

| Compound | ED50 (mg/kg) | Seizure Model |

|---|---|---|

| Compound D | 24.38 | Electroshock |

| Compound E | 88.23 | Chemo-shock |

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Findings from Comparative Studies

Role of the Benzylamino Substituent: The 4-chlorobenzylamino group in BAC enhanced antidiabetic activity, suggesting electron-withdrawing groups (e.g., Cl) improve binding to targets like insulin receptors. In xanthine oxidase inhibitors, the benzylamino group’s flexibility (via a methylene spacer) allowed better enzyme interaction compared to rigid analogues like febuxostat.

Ester vs. Carboxylic Acid :

- Ethyl esters (e.g., target compound) often act as prodrugs, improving bioavailability by hydrolyzing to active carboxylic acids in vivo.

- Carboxylic acid derivatives (e.g., BAC) exhibit direct activity but may have reduced membrane permeability.

Synthetic Accessibility: Acetylation of the amino group () achieved a 74% yield, whereas chlorobenzyl substitution required reflux with K₂CO₃, indicating harsher conditions.

Commercial Discontinuation :

- The target compound’s discontinuation may reflect challenges in scalability, regulatory hurdles, or the superior efficacy of newer analogues like BAC.

Biological Activity

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and xanthine oxidase inhibitory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₆N₂O₂S

- CAS Number : 15087-95-3

- Molecular Weight : 286.36 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, have demonstrated significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against strains such as Bacillus subtilis and Aspergillus niger.

| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |

|---|---|---|

| 4a | Moderate | Inactive |

| 4b | Moderate | Moderate |

| 4e | Promising | Promising |

These results indicate that structural modifications can significantly influence the antimicrobial efficacy of thiazole derivatives .

Anticancer Potential

The anticancer activity of thiazole derivatives has been highlighted in several studies. For instance, compounds containing the thiazole moiety have been shown to inhibit cancer cell proliferation in various cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells.

Key Findings:

- Compounds with halogen substituents showed increased potency against cancer cell lines.

- The presence of a methyl group at position 4 of the phenyl ring was found to be crucial for enhancing activity .

Xanthine Oxidase Inhibition

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has also been studied for its potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout.

| Compound | IC50 (μM) | Comparison to Febuxostat |

|---|---|---|

| 5k | 3.6 | Moderate |

| 5j | 8.1 | Lower |

| 5l | 9.9 | Comparable |

These compounds demonstrated moderate to potent xanthine oxidase inhibitory activities, indicating their potential therapeutic applications in managing hyperuricemia .

Case Studies and Research Findings

- Anticonvulsant Activity : Certain thiazole derivatives have shown anticonvulsant properties in animal models, suggesting their potential use in epilepsy treatment. The SAR analysis indicated that specific structural features are essential for achieving high anticonvulsant efficacy .

- Antidiabetic Effects : Some studies have reported that thiazoles can enhance insulin sensitivity and exhibit antidiabetic effects, making them candidates for further research in metabolic disorders .

- Antioxidant Activity : In addition to enzyme inhibition, these compounds have shown antioxidant properties through various assays, further broadening their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via a multi-step process. A common approach involves reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives with hydrochloric acid under controlled conditions. For example, in analogous syntheses, thioureas are reacted with 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate in ethanol, followed by reflux and solvent evaporation. Potassium carbonate in methanol/water mixtures is often used for deprotection or intermediate steps . Key parameters include temperature control (reflux at ~80°C), stoichiometric ratios (equimolar thiourea and carbonyl reagents), and purification via recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the thiazole ring structure and substituent positions (e.g., benzylamino group at C2, methyl at C4).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with mobile phases like acetonitrile/water.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt).

- Elemental Analysis : Matches calculated C, H, N, S percentages to confirm stoichiometry.

Q. How is the compound evaluated for preliminary biological activity in disease models?

- Methodological Answer : Initial screening often uses enzyme inhibition assays (e.g., xanthine oxidase) or cell-based models. For in vivo studies, streptozotocin (STZ)-induced diabetic rats are employed. Dosing regimens (e.g., 50–100 mg/kg orally) and blood glucose monitoring (via glucometers or ELISA) are standardized. Positive controls (e.g., metformin) and statistical analysis (ANOVA with post-hoc tests) validate efficacy. Compound 135, a structural analog, showed significant glucose reduction in STZ models, highlighting the role of the chlorobenzylamino substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.